molecular formula C13H18ClNO B12789131 4-Chloro-N-(hexan-2-yl)benzamide CAS No. 7461-46-3

4-Chloro-N-(hexan-2-yl)benzamide

Cat. No.: B12789131
CAS No.: 7461-46-3
M. Wt: 239.74 g/mol
InChI Key: RDKOBZHORIPHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 404998 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of NSC 404998 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1 Initial Reaction: - The starting materials are reacted under controlled conditions, often involving a catalyst to speed up the reaction.

    Step 2 Intermediate Formation: - The initial reaction produces an intermediate compound, which is then purified and prepared for the next step.

    Step 3 Final Synthesis: - The intermediate is subjected to further reactions, often involving additional reagents and specific temperatures, to produce NSC 404998.

Industrial production methods typically involve scaling up these laboratory procedures, ensuring that the reactions are efficient and yield high-purity NSC 404998.

Chemical Reactions Analysis

NSC 404998 undergoes various chemical reactions, including:

    Oxidation: - This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: - The compound can be reduced using agents such as lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: - NSC 404998 can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC 404998 has a wide range of applications in scientific research:

    Chemistry: - It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: - The compound is studied for its interactions with biological molecules, providing insights into cellular processes and mechanisms.

    Medicine: - NSC 404998 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: - The compound is used in the production of various industrial products, contributing to advancements in materials science and engineering.

Mechanism of Action

The mechanism by which NSC 404998 exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, altering their activity and leading to various biological effects. These interactions are often studied using advanced techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

NSC 404998 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    NSC 725776: - Known for its interactions with topoisomerase I, leading to DNA cleavage.

    NSC 724998: - Exhibits similar properties but differs in its specific molecular interactions and effects.

NSC 404998 stands out due to its distinct chemical structure and the specific reactions it undergoes, making it a valuable compound for various scientific applications.

Properties

CAS No.

7461-46-3

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

4-chloro-N-hexan-2-ylbenzamide

InChI

InChI=1S/C13H18ClNO/c1-3-4-5-10(2)15-13(16)11-6-8-12(14)9-7-11/h6-10H,3-5H2,1-2H3,(H,15,16)

InChI Key

RDKOBZHORIPHSA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.